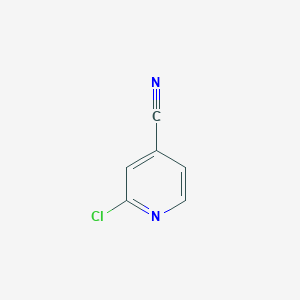

2-Chloro-4-cyanopyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBTPFMCTXCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340938 | |

| Record name | 2-Chloro-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-30-1 | |

| Record name | 2-Chloro-4-cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-pyridinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S8C7U4ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Cyanopyridine

Established Synthetic Routes and Mechanistic Investigations

The synthesis of 2-chloro-4-cyanopyridine is predominantly achieved through the chemical transformation of readily available pyridine (B92270) derivatives. The following sections provide a detailed analysis of the most significant and well-documented synthetic pathways.

A primary and widely utilized precursor for the synthesis of this compound is 4-cyanopyridine (B195900) N-oxide. The N-oxide functionality activates the pyridine ring, facilitating nucleophilic substitution at the C2 position. The conversion is typically accomplished through deoxygenative chlorination using phosphorus-based reagents.

The general mechanism for the reaction of pyridine-N-oxides with phosphoryl chloride (POCl₃) is proposed to follow an addition-elimination sequence. The oxygen atom of the N-oxide coordinates to the phosphorus atom of POCl₃, forming a complex. This complexation activates the C2 position of the pyridine ring for a nucleophilic attack by a chloride ion. Subsequent elimination of a phosphate (B84403) moiety yields the 2-chloropyridine (B119429) product. tandfonline.com

The use of phosphoryl chloride in conjunction with a base, typically triethylamine (B128534), is a refined method for the chlorination of pyridine-N-oxides. The base plays a crucial role in promoting the elimination of hydrogen from the C2 position, leading to higher yields and selectivity for the 2-chloro isomer. tandfonline.com

A typical procedure involves the dropwise addition of triethylamine to a cooled solution of 4-cyanopyridine-N-oxide and phosphoryl chloride in a suitable solvent like 1,2-dichloroethane. The reaction is allowed to proceed for a set duration, after which the product is isolated through concentration and aqueous workup. mdpi.com This method has been shown to be highly effective, providing 2-chloropyridine with high selectivity. tandfonline.com

Table 1: Reaction Parameters for the Synthesis of this compound from 4-Cyanopyridine N-oxide using POCl₃ and Triethylamine mdpi.com

| Parameter | Value |

| Starting Material | 4-Cyanopyridine N-oxide |

| Reagents | Phosphoryl Chloride (POCl₃), Triethylamine (Et₃N) |

| Solvent | 1,2-Dichloroethane |

| Temperature | -2 ± 2°C (during addition) |

| Reaction Time | 2 hours (addition) + 2 hours (incubation) |

| Work-up | Concentration, addition of water, filtration |

An alternative reagent system involves the use of a mixture of phosphoryl chloride (POCl₃) and phosphorous pentachloride (PCl₅). This combination is known to be a potent chlorinating agent for a variety of substrates, including heterocyclic compounds. indianchemicalsociety.com The addition of PCl₅ can enhance the chlorinating power of POCl₃. indianchemicalsociety.com

In a representative synthesis, a mixture of 4-cyanopyridine N-oxide, phosphoryl chloride, and phosphorous pentachloride is refluxed. The reaction mixture is then carefully quenched with a basic aqueous solution and the product is extracted. This method, however, can lead to the formation of byproducts, such as 3-chloro-4-cyanopyridine (B17897), necessitating purification by techniques like column chromatography. mdpi.com

Table 2: Reaction Parameters for the Synthesis of this compound using POCl₃ and PCl₅ mdpi.com

| Parameter | Value |

| Starting Material | 4-Cyanopyridine N-oxide |

| Reagents | Phosphoryl Chloride (POCl₃), Phosphorous Pentachloride (PCl₅) |

| Temperature | 120-130°C (Reflux) |

| Reaction Time | 6 hours (reflux) + 12 hours (stirring at room temp.) |

| Work-up | Quenching with ice/Na₂CO₃/K₂CO₃, extraction |

| Purification | Column Chromatography |

For industrial applications, optimization and scalability are paramount. One documented scale-up procedure involves heating a slurry of 4-cyanopyridine N-oxide in an excess of phosphoryl chloride. The reaction is monitored until it becomes a clear solution, followed by an aging period at a higher temperature. The work-up involves carefully adding the reaction mixture to a buffered solution while controlling the pH with a base. The product is then extracted, treated with activated charcoal, and crystallized from a suitable solvent system. mdpi.com This method demonstrates a practical approach to producing multi-kilogram quantities of this compound. mdpi.com

Table 3: Optimized and Scaled-Up Synthesis of this compound mdpi.com

| Parameter | Value |

| Starting Material | 4-Cyanopyridine N-oxide (3.0 kg) |

| Reagent | Phosphoryl Chloride (POCl₃) (9.0 L) |

| Temperature | 80°C for 5h, then 100°C for 24h |

| Work-up | Addition to pH 7 buffer, pH control with NaOH, extraction with MTBE |

| Purification | Charcoal treatment, solvent switch to heptane, filtration |

An alternative synthetic strategy involves the reduction of a nitro-substituted precursor. Specifically, 2-chloro-4-nitropyridine (B32982) can be synthesized and subsequently transformed into the target molecule. The common route proceeds through the reduction of 2-chloro-4-nitropyridine-N-oxide to 2-chloro-4-aminopyridine using reducing agents like iron powder in acetic acid. wikipedia.orgpku.edu.cn

The resulting 2-chloro-4-aminopyridine can then be converted to this compound via the Sandmeyer reaction. wikipedia.org This well-established reaction involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of the cyano group using a copper(I) cyanide catalyst. wikipedia.orgnih.gov This two-step sequence provides a viable, albeit longer, pathway to the desired product.

The direct introduction of a cyano group onto a pre-existing halogenated pyridine ring is another important synthetic avenue. This transformation can be achieved through several mechanistic pathways, primarily nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): In this mechanism, a nucleophilic cyanide source directly attacks the electron-deficient pyridine ring, displacing a halide leaving group. youtube.com The reactivity of halopyridines in SₙAr reactions is influenced by the nature and position of other substituents on the ring. Electron-withdrawing groups, such as the cyano group already present in the target molecule, activate the ring towards nucleophilic attack. nih.gov The reaction mechanism is analogous to the addition-elimination process seen in acid chlorides, where the aromaticity of the pyridine ring is temporarily disrupted in a Meisenheimer-like intermediate before being restored upon expulsion of the leaving group. youtube.com

Palladium-Catalyzed Cyanation: These methods have gained prominence due to their high efficiency and broad substrate scope. nih.gov The general catalytic cycle involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. rsc.org A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst at various stages of the catalytic cycle. nih.gov Research has focused on developing robust catalytic systems and using less toxic cyanide sources to overcome these limitations. nih.gov

Cyanation of Halogenated Pyridines: Mechanistic Studies

Ligand-Free Palladium Catalysis in Cyanopyridine Synthesis

The use of palladium catalysis in cyanation reactions represents a significant advancement over traditional methods. A notable development in this area is the use of ligand-free palladium catalysts, which simplifies the reaction setup and reduces costs.

Research has demonstrated a practical, ligand-free method for the cyanation of aryl bromides using a small amount of palladium(II) acetate (B1210297) (Pd(OAc)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source. organic-chemistry.org These reactions, typically conducted in dimethylacetamide (DMAC) at 120 °C, have shown high yields (83-96%) and high turnover numbers (TON) up to 7100. organic-chemistry.org This approach avoids the need for stoichiometric copper(I) cyanide and high temperatures often required in traditional Rosenmund-Von Braun reactions. organic-chemistry.org The absence of ligands does not impede the reaction; in fact, using DMAC as a solvent leads to faster and more robust outcomes. organic-chemistry.org This methodology is effective for a range of aryl bromides and even some aryl chlorides, making it a scalable and rapid option for producing aryl nitriles. organic-chemistry.org

Further studies have shown that palladacycle precatalysts can be highly effective for the palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. nih.gov This system is applicable to aryl chlorides at low catalyst loadings and works well with a variety of heterocyclic halides. nih.gov The reactions are often complete within an hour at temperatures at or below 100 °C. nih.gov The success of palladacycle precatalysts is attributed to their ability to bypass the catalyst deactivation by cyanide that can plague other palladium sources like Pd(OAc)₂. nih.gov

Table 1: Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ (0.1 mol %) | K₄[Fe(CN)₆] | DMAC | 120 °C | High yields, high turnover numbers, avoids toxic copper cyanide, scalable. | organic-chemistry.org |

| Palladacycle precatalyst | K₄[Fe(CN)₆]·3H₂O | Dioxane/Water | ≤ 100 °C | Applicable to aryl chlorides, effective for heterocycles, rapid reaction times. | nih.gov |

Copper-Mediated Cyanation Strategies

Copper-mediated cyanation reactions remain a relevant and evolving field for the synthesis of aryl nitriles. While traditional methods often require harsh conditions, recent advancements have focused on milder and more efficient protocols.

One modern approach involves the copper-mediated radiocyanation of aryldiazonium salts. nih.gov This method allows for the rapid and mild incorporation of a cyanide group at room temperature. nih.gov The reaction is believed to proceed through the capture of aryl radical intermediates by a copper-cyanide complex. nih.gov This strategy is particularly advantageous as it is compatible with a wide range of functional groups and can be used for sterically hindered substrates, which are often challenging for other methods. nih.gov

Another strategy involves the use of copper(I) cyanide (CuCN) in the presence of specific reagents. For example, the reaction of 2-bromo-3-chloro-5-trifluoromethylpyridine with cuprous cyanide in dimethylformamide (DMF) at 120°C is a known method for producing the corresponding 2-cyanopyridine (B140075). google.com However, this highlights a drawback of some copper-mediated processes: the use of heavy metals and polar solvents that can be difficult to recover and may lead to toxic effluents. google.com

Alternative and Emerging Synthetic Pathways

Research into the synthesis of this compound and related cyanopyridines continues to yield novel and improved methods. One such pathway involves the reaction of 4-nitro-pyridine-N-oxides with ethyl chloroformate and trimethylsilyl (B98337) cyanide to produce 4-chloro-2-cyanopyridine. researchgate.net Another established method starts from 4-cyanopyridine N-oxide, which is treated with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield a mixture of this compound and 3-chloro-4-cyanopyridine. chemicalbook.com

A different approach involves the reaction of cyanogen (B1215507) with 1,3-dienes. google.com This process, which can occur in either the liquid or vapor phase at elevated temperatures, is thought to proceed via a Diels-Alder type condensation followed by dehydrogenation to form 2-cyanopyridines. google.com

More recently, the development of synergistic catalysis combining N-heterocyclic carbenes (NHCs) with palladium has opened new avenues for synthesizing complex molecules. rsc.org While not yet specifically reported for this compound, this powerful combination has been successfully used for various C-C bond-forming reactions and holds promise for future applications in cyanopyridine synthesis. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for fine chemicals, including this compound. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A significant advancement in green chemistry is the development of reactions that can be performed in water or without any solvent at all. An improved process for preparing 2-cyanopyridines utilizes a phase transfer catalyst in an aqueous solvent or even without a solvent. google.com This method avoids the use of heavy metal cyanides and difficult-to-recover polar solvents, resulting in waste streams that are more easily treatable. google.com The reaction typically proceeds at moderate temperatures (10 to 60°C), further contributing to its sustainability. google.com

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved under solvent-free conditions at 70°C using a superparamagnetic recyclable nanocatalyst. orgchemres.org Similarly, a one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives has been developed using guanidine (B92328) hydrochloride as a catalyst under neat (solvent-free) conditions. researchgate.net These solvent-free approaches offer numerous advantages, including rapid reaction times, high yields, and simple workup procedures. orgchemres.orgresearchgate.net

Catalyst Development for Sustainable Synthesis

The development of reusable and environmentally benign catalysts is a cornerstone of green chemistry. In the context of cyanopyridine synthesis, several innovative catalysts have been reported.

For the ammoxidation of 2-methylpyridine (B31789) to 2-cyanopyridine, a vanadium-titanium (B8517020) catalyst with chromium as the main active component and silver and cerium as promoters has been developed. gychbjb.com This catalyst demonstrates high conversion and yield under optimized conditions in a fixed-bed reactor. gychbjb.com

In the realm of palladium catalysis, metal-organic frameworks (MOFs) have emerged as promising catalyst supports. A Zr-UiO-66 MOF, post-synthetically modified with 2-aminopyrimidine (B69317) and decorated with palladium nanoparticles, has been shown to be a highly efficient and reusable heterogeneous catalyst for C-C coupling reactions. nih.gov The N-rich organic ligands on the MOF serve as excellent anchors for the palladium species, enhancing catalytic activity. nih.gov This catalyst was found to be recyclable for up to eight cycles without significant loss of performance. nih.gov

The use of recyclable catalysts is also a key feature of some solvent-free methods. For instance, the guanidine hydrochloride catalyst used in the one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives can be recovered and reused for several cycles without a significant decrease in its catalytic activity. researchgate.net Similarly, the Fe₃O₄@THAM-Mercaptopyrimidine magnetic nanocatalyst used for synthesizing 2-amino-3-cyanopyridine derivatives can be easily separated using an external magnet and reused. orgchemres.org

Table 2: Green Chemistry Approaches in Cyanopyridine Synthesis

| Approach | Catalyst/Reagents | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Aqueous/Solvent-Free Synthesis | Phase transfer catalyst, alkali metal cyanide | Aqueous or no solvent, 10-60°C | Avoids heavy metals and polar solvents, easily treatable waste. | google.com |

| Solvent-Free Synthesis | Guanidine hydrochloride | Neat (solvent-free) | Rapid reaction, high yields, simple workup, catalyst recyclability. | researchgate.net |

| Solvent-Free Synthesis | Fe₃O₄@THAM-Mercaptopyrimidine nanocatalyst | Solvent-free, 70°C | Easy separation with a magnet, reusable, high stability. | orgchemres.org |

| Sustainable Catalyst Development | Vanadium-titanium catalyst with Cr, Ag, Ce promoters | Fixed-bed reactor, 374°C | High conversion and yield for ammoxidation. | gychbjb.com |

| Sustainable Catalyst Development | Pd nanoparticles on a modified Zr-UiO-66 MOF | Not specified | Highly efficient, reusable for multiple cycles. | nih.gov |

Purification and Isolation Techniques for Research Applications

The isolation and purification of this compound from reaction mixtures are crucial steps to obtain a product of high purity for research and further synthetic applications. Common techniques employed include extraction, chromatography, and recrystallization.

In a typical workup procedure following synthesis, the reaction mixture is quenched, often by pouring it into a mixture of ice and a base like sodium carbonate. chemicalbook.com The product is then extracted into an organic solvent such as chloroform (B151607) or methyl tert-butyl ether (MTBE). chemicalbook.com The organic layer may be treated with charcoal to remove impurities before being filtered. chemicalbook.com

Column chromatography is a widely used method for purifying this compound, especially when separating it from isomers like 3-chloro-4-cyanopyridine. chemicalbook.com A silica (B1680970) gel column with an eluent system such as ether/hexanes is effective for this purpose. chemicalbook.com

Recrystallization is another common and effective purification technique. For crude 2-cyanopyridines, recrystallization from solvents like low-boiling ligroin and ether can be used to obtain a purified solid product. google.com A specific method for purifying 4-cyanopyridine involves recrystallization from a water-toluene mixture. patsnap.com In this process, the wet product is mixed with toluene (B28343), and the mixture is subjected to vacuum rotary evaporation. patsnap.com This azeotropic method effectively removes water, and the volatility of toluene allows for its subsequent removal, yielding a high-purity product. patsnap.com Another detailed recrystallization procedure for 4-cyanopyridine involves melting the crude product, adding water, and then slowly cooling to induce crystallization, followed by centrifugation and washing. google.com

For large-scale operations, a solvent switch may be employed. For instance, after extraction with MTBE, the solvent can be switched to heptane, causing the product to precipitate and allowing for its recovery by filtration. chemicalbook.com

Column Chromatography Optimization

Column chromatography is a fundamental technique for the separation and purification of organic compounds from a mixture. The optimization of this technique for this compound focuses on the selection of the stationary phase, the composition of the mobile phase, and the loading capacity to achieve efficient separation from byproducts, particularly its isomer, 3-chloro-4-cyanopyridine.

Detailed research findings have demonstrated the efficacy of silica gel as the stationary phase for this separation. The polarity of the mobile phase is a crucial parameter that is fine-tuned to ensure differential elution of the components. A commonly employed eluent system is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether.

One specific method involves the use of silica gel for column chromatography with an eluent system of 50% diethyl ether in hexanes. chemicalbook.com This composition allows for the successful separation of this compound from the reaction mixture, which often contains 3-chloro-4-cyanopyridine as a significant impurity. chemicalbook.com The 2-chloro isomer typically has a melting point of 69.5-70.5°C, while the 3-chloro isomer has a slightly higher melting point of 71.5-72°C. chemicalbook.com

The optimization process often involves a gradient elution, where the polarity of the mobile phase is gradually increased. For instance, a gradient of hexane/ethyl acetate, starting from a low polarity mixture (e.g., 1/2) and moving towards a higher polarity (e.g., 1/4 to 0/1), has been used in the purification of similar heterocyclic compounds. rsc.org This gradual change in solvent polarity allows for a more refined separation of compounds with close retention factors. The choice of solvent system is critical and is often guided by preliminary analysis using thin-layer chromatography (TLC) to determine the optimal solvent ratio for separation.

Table 1: Exemplary Column Chromatography Conditions for Pyridine Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

| Silica Gel | 50% Diethyl ether in Hexanes | This compound | chemicalbook.com |

| Silica Gel | Hexane/Ethyl Acetate (gradient from 1/2 to 0/1) | Related heterocycles | rsc.org |

| Silica Gel | Petroleum Ether/Ethyl Acetate (6:1) | Related heterocycles | rsc.org |

Recrystallization Procedures

Recrystallization is a powerful purification technique for solid compounds, relying on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For the purification of this compound and related compounds, various solvent systems have been explored. While a specific detailed procedure for this compound is not extensively documented in publicly available literature, procedures for analogous compounds provide valuable insights into suitable solvent choices. For instance, crude products containing isomeric 2-cyanochloropyridines have been purified by recrystallization from low-boiling ligroin and ether. google.com The higher melting isomer, 2-cyano-4-chloropyridine, has been specifically recrystallized from low-boiling ligroin. google.com

The selection of the solvent is paramount. For a related compound, 2-chloro-4-aminopyridine, a 1:1 volume ratio of benzene (B151609) and cyclohexane (B81311) has been successfully used for recrystallization. google.com The process generally involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The rate of cooling can influence the size and purity of the resulting crystals, with slower cooling often leading to larger and purer crystals.

The principles of recrystallization involve dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. mt.com Upon cooling, the solubility of the compound decreases, leading to the formation of crystals. mt.com Impurities are ideally left behind in the mother liquor. mt.com Sometimes, a two-solvent system is employed, where the compound is dissolved in a "good" solvent and a "poor" solvent (antisolvent) is added to induce crystallization. mt.com

Table 2: Recrystallization Solvents for Pyridine Derivatives

| Compound | Solvent System | Reference |

| Isomeric 2-cyanochloropyridines | Low-boiling Ligroin and Ether | google.com |

| 2-Cyano-4-chloropyridine | Low-boiling Ligroin | google.com |

| 2-Chloro-4-aminopyridine | Benzene/Cyclohexane (1:1 v/v) | google.com |

| 4-Cyanopyridine | Water | google.com |

| 4-Cyanopyridine | Petroleum ether and n-butanol | google.com |

Comprehensive Spectroscopic and Structural Characterization in Advanced Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Chloro-4-cyanopyridine, providing unambiguous information about its proton and carbon framework.

The 1H NMR spectrum of this compound displays distinct signals corresponding to the three protons on the pyridine (B92270) ring. spectrabase.comnih.gov The chemical shifts and coupling patterns are characteristic of the substituted pyridine system. For instance, in a spectrum recorded on a 300 MHz instrument, the proton signals can be observed and assigned based on their multiplicity and position. nih.gov The proton adjacent to the nitrogen (H-6) typically appears at the most downfield position due to the deshielding effect of the heteroatom.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.32 | d | J(H3,H5) = ~1.5 |

| H-5 | ~7.23 | dd | J(H5,H6) = ~4.8, J(H5,H3) = ~1.5 |

| H-6 | ~8.39 | d | J(H6,H5) = ~4.8 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a representative example.

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. ichemical.comchemicalbook.com The spectrum of this compound shows six distinct signals, one for each carbon atom in the molecule. The carbon atom attached to the chlorine (C-2) and the carbon atoms of the nitrile group (C-4 and the cyano carbon) are readily identifiable by their characteristic chemical shifts.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~152.5 |

| C-3 | ~128.0 |

| C-4 | ~121.5 |

| C-5 | ~125.0 |

| C-6 | ~150.0 |

| CN | ~116.0 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Quantitative NMR (qNMR) serves as a powerful tool for the in situ monitoring of chemical reactions and processes without the need for calibration. rptu.de This technique allows for the precise determination of the concentration of reactants, intermediates, and products directly in the reaction mixture. rptu.de For reactions involving organometallic species, such as the oxidative addition of this compound to a palladium center, quantitative 31P{1H} NMR spectroscopy is particularly effective. rsc.org To ensure accurate quantification, experimental parameters must be carefully controlled; for example, a sufficient relaxation delay (D1) between scans is crucial. rsc.org This delay is typically set to be at least five times the longest spin-lattice relaxation time (T1) of the nuclei being observed, ensuring complete relaxation and a signal intensity that is directly proportional to the molar concentration. rsc.org By integrating the signals of the various phosphorus-containing species, researchers can track the reaction progress, determine product ratios in competition reactions, and elucidate reaction kinetics. rptu.dersc.org

In the context of catalysis, this compound can act as a substrate that reacts with palladium-phosphine catalysts. 31P NMR spectroscopy is an indispensable tool for characterizing the resulting palladium complexes. nih.gov The chemical shift in a 31P NMR spectrum is highly sensitive to the electronic environment and coordination geometry of the phosphorus atom. mdpi.com When a phosphine (B1218219) ligand coordinates to a palladium center, its 31P signal shifts significantly from that of the free ligand. nih.gov

For instance, in the study of palladium(II) complexes, the formation of cis and trans isomers can be distinguished, as they give rise to different signals in the 31P NMR spectrum. nih.gov The magnitude of the phosphorus-phosphorus coupling constant (2JPP) is diagnostic: larger coupling constants are typically observed for trans-isomers, while smaller values are characteristic of cis-isomers. nih.gov Furthermore, the technique can be used to monitor the progress of reactions, such as the oxidative addition of an aryl halide to a Pd(0) complex, by observing the disappearance of the signal for the initial palladium-phosphine complex and the appearance of new signals corresponding to the Pd(II) oxidative addition product. rsc.org The exchange between free and complexed phosphine ligands can also be studied, which is often slow on the NMR timescale, allowing for the observation of separate signals for each species. nih.gov

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. spectrabase.comnih.gov These methods are essential for identifying functional groups and confirming the structural integrity of this compound.

The vibrational spectrum of this compound is characterized by a number of key bands that can be assigned to specific molecular motions. scirp.orgscirp.org The most prominent feature is the stretching vibration of the nitrile (C≡N) group, which appears in a distinct region of the spectrum. asianpubs.org The positions of other bands correspond to the stretching and bending modes of the pyridine ring, as well as the C-H and C-Cl bonds. scirp.orgasianpubs.org Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the precise assignment of these experimental bands to their corresponding normal vibration modes. scirp.orgscirp.orgresearchgate.net

| Frequency (cm-1) | Assignment | Spectroscopy Method |

|---|---|---|

| ~3050-3100 | C-H stretching | IR/Raman |

| ~2230-2240 | C≡N stretching | IR/Raman asianpubs.org |

| ~1550-1600 | C=C/C=N ring stretching | IR/Raman asianpubs.org |

| ~1470 | C-N ring stretching | IR/Raman asianpubs.org |

| ~1000-1200 | C-H in-plane bending | IR/Raman asianpubs.org |

| ~700-800 | C-Cl stretching | IR/Raman |

| ~700 | C-H out-of-plane bending | IR asianpubs.org |

Note: The listed frequencies are approximate and represent typical ranges for the assigned vibrations.

Comparison of Experimental and Theoretical Spectra

A comparative analysis of experimental and theoretical vibrational spectra offers profound insights into the molecular structure and vibrational modes of this compound. Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with a 6-31G* basis set, can predict the infrared (IR) and Raman spectra of the molecule in different phases, such as the gas phase and in aqueous solution. scirp.orgresearchgate.netresearchgate.net

When these theoretical spectra are compared with experimentally recorded spectra, a good correlation is often observed, which validates the calculated geometry and vibrational assignments. For instance, in a study on related cyanopyridine derivatives, the experimental solid-phase infrared spectra were compared with theoretical spectra calculated for both the gas phase and aqueous solution. scirp.orgresearchgate.net This comparison allows for the identification and assignment of key vibrational modes, such as the characteristic C≡N stretching frequency, as well as various C-C and C-H stretching and bending modes within the pyridine ring. scirp.org Discrepancies between the experimental and theoretical wavenumbers can often be reconciled by applying scaling factors to the theoretical data, accounting for the approximations inherent in the theoretical models and the different physical states (solid vs. gas phase) of the sample.

The following table presents a conceptual comparison of vibrational frequencies for a related compound, 2-chloro-4,6-dimethylpyridine-3-carbonitrile, which illustrates the typical data obtained in such comparative studies.

Table 1: Conceptual Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Related Cyanopyridine Derivative

| Vibrational Mode | Experimental FT-IR | Theoretical (B3LYP/6-31G*) |

|---|---|---|

| C≡N stretch | ~2230 | ~2245 |

| C-Cl stretch | ~780 | ~790 |

| Pyridine ring stretch | ~1580 | ~1595 |

This table is illustrative and based on typical values for similar compounds.

Mass Spectrometry (MS) for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound without causing significant fragmentation. excellims.com

In HR-ESI-MS analysis, the compound is introduced into the mass spectrometer in solution, where it is ionized to form protonated molecules, typically [M+H]⁺. The mass-to-charge ratio (m/z) of these ions is then measured with very high resolution. This allows for the determination of the exact mass of the molecule, which can then be compared to the theoretical exact mass calculated from its chemical formula (C₆H₃ClN₂). rsc.orgrsc.org The close agreement between the experimental and theoretical masses confirms the molecular formula of the compound. For this compound, the theoretical monoisotopic mass is approximately 137.9985 Da. nih.gov HR-ESI-MS would be expected to yield a measured mass very close to this value, providing unambiguous confirmation of the compound's identity.

Table 2: HR-ESI-MS Data for this compound

| Ion | Theoretical m/z | Experimental m/z | Mass Error (ppm) |

|---|

This table is a template for presenting typical HR-ESI-MS results.

X-ray Diffraction Studies

While a specific single-crystal structure of this compound is not detailed in the provided search results, the Cambridge Structural Database (CSD) is a repository for such data. nih.gov A search of the CSD could potentially yield the complete crystallographic information for this compound. For related cyanopyridine compounds, single-crystal X-ray diffraction has been successfully used to determine their crystal structures, often revealing that they crystallize in common space groups like P2(1)/n or P2₁/c. researchgate.netscirp.org

Table 3: Illustrative Crystallographic Data for a Cyanopyridine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₃ClN₂ |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

This table represents the type of data obtained from a single-crystal X-ray diffraction experiment.

The way molecules pack together in a crystal is determined by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a role in the crystal packing. These can include:

π-π Stacking: The aromatic pyridine rings can stack on top of each other in an offset face-to-face manner. nih.gov

C-H···N Interactions: Weak hydrogen bonds can form between the hydrogen atoms on the pyridine ring and the nitrogen atom of the cyano group or the pyridine ring of an adjacent molecule. nih.goviucr.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of the cyano group.

The analysis of the crystal structure of related chlorocyanopyridines has shown the presence of these types of interactions, which often lead to the formation of one-dimensional chains or more complex three-dimensional networks. nih.goviucr.org These interactions are crucial in determining the physical properties of the solid material, such as its melting point and solubility.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. ias.ac.inbohrium.com The Hirshfeld surface is a three-dimensional surface that is defined around a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.

Key features of Hirshfeld surface analysis include:

d_norm mapping: This property is mapped onto the Hirshfeld surface to identify regions of close contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms, highlighting the most significant intermolecular interactions. ias.ac.in

By applying Hirshfeld surface analysis to the crystal structure of this compound, researchers can gain a deeper understanding of the forces that govern its crystal packing. researchgate.netnih.gov This information is valuable for crystal engineering, where the goal is to design and synthesize new materials with desired physical and chemical properties.

Theoretical and Computational Chemistry of 2 Chloro 4 Cyanopyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of compounds like 2-chloro-4-cyanopyridine with high accuracy.

Computational studies, particularly using DFT methods like B3LYP with basis sets such as 6-31G*, are employed to determine the most stable three-dimensional structure of this compound. researchgate.netscirp.org These calculations can be performed for the molecule in the gas phase (as an isolated molecule) and in solution. To model the effect of a solvent, methods like the integral equation formalism of the polarizable continuum model (IEFPCM) are used, which accounts for the solute-solvent interactions. researchgate.netscirp.orgscirp.org

Table 1: Representative Calculated Geometrical Parameters for a Related Cyanopyridine Derivative (2-chloro-4,6-dimethylpyridine-3-carbonitrile) in Gas and Aqueous Solution Phases Data extracted from a study on a related compound and presented for illustrative purposes.

| Parameter | Gas Phase (B3LYP/6-31G*) | Aqueous Solution (IEFPCM) |

| Bond Lengths (Å) | ||

| C-Cl | 1.748 | 1.759 |

| C-C≡N | 1.422 | 1.423 |

| C≡N | 1.159 | 1.160 |

| Bond Angles (º) | ||

| Cl-C-N | 115.5 | 115.4 |

| N-C-C(CN) | 122.1 | 122.1 |

| Dipole Moment (D) | 1.41 | 1.79 |

Source: Adapted from Márquez, M. J., et al. (2015). researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a key method for identifying molecules and understanding their bonding structures. DFT calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. researchgate.net Theoretical vibrational frequencies are calculated from the optimized geometry, and these frequencies are often scaled to better match experimental data. researchgate.net

A detailed vibrational analysis involves the use of methodologies like Pulay's Scaled Quantum Mechanics Force Field (SQMFF). researchgate.netscirp.org This approach allows for the calculation of force constants, which describe the stiffness of chemical bonds and the forces resisting changes in bond angles. researchgate.net For this compound, characteristic vibrational modes would include the C≡N stretching frequency, C-Cl stretching, and various pyridine (B92270) ring stretching and bending modes. The calculated spectra for both gas and solution phases can be compared with experimental results to provide a comprehensive understanding of the molecule's vibrational properties. researchgate.net For example, in the related 2-chloro-4,6-dimethylpyridine-3-carbonitrile, the C-Cl stretching mode was predicted around 700-800 cm⁻¹, while the C≡N stretching appeared at higher wavenumbers, consistent with a strong triple bond. scirp.org

The electronic properties of a molecule are fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis are two key computational tools for visualizing and understanding these properties. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.netmdpi.com For this compound, the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group are expected to be regions of high negative potential, making them potential sites for protonation or coordination to metal ions. nih.gov The hydrogen atoms on the ring would exhibit positive potential. mdpi.com

Frontier Molecular Orbitals (FMO) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. mdpi.com In cyanopyridine derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO can be localized on the ring and the electron-withdrawing cyano group. nih.govmdpi.com

Table 2: Illustrative FMO Data for Related Pyridine Derivatives Data from related compounds to illustrate typical energy ranges.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| 4-amino-2-chloropyridine (B126387) | -6.76 | -1.38 | 5.38 |

| 2-amino-4-chloropyridine | -6.72 | -1.72 | 5.00 |

Source: Adapted from Rauf, A., et al. (2023). mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edunih.gov This method allows for the quantitative analysis of electron density sharing between atoms and the study of charge transfer interactions. researchgate.net

NBO analysis can elucidate the nature of the bonds in this compound, such as the polarization of the C-Cl bond and the electronic structure of the cyano group. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions occur when electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. For example, the interaction between the lone pair of the pyridine nitrogen (donor) and the antibonding orbitals (acceptors) of adjacent bonds can be quantified to understand hyperconjugation effects within the ring. This analysis provides deeper insight into the electronic delocalization and stability of the molecule. nih.gov

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is another method for analyzing electron density. AIM defines atoms and chemical bonds based on the topology of the electron density. researchgate.net Critical points in the electron density, where the gradient is zero, are located and classified to describe atomic interactions.

AIM analysis can be applied to this compound to characterize its intramolecular and intermolecular interactions. For instance, by analyzing the bond critical points between atoms, one can determine the nature of the chemical bonds (e.g., covalent vs. ionic character). The theory is particularly useful for identifying and characterizing weaker interactions like hydrogen bonds and halogen bonds, which can be crucial in the solid state and in biological systems. researchgate.net A study on the related 2-amino-5-chloropyridine (B124133) used AIM to confirm the presence and nature of intermolecular N-H···N hydrogen bonds in its dimer structure. researchgate.net

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry is a valuable tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, computational methods can predict its behavior in various reactions, such as nucleophilic aromatic substitution (SNAr).

The presence of the electron-withdrawing cyano group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. The chlorine atom at the 2-position is a potential leaving group in SNAr reactions. DFT calculations can be used to model the reaction pathway, identifying transition states and intermediates, and calculating activation energies. nih.gov A lower activation energy corresponds to a faster reaction rate. nih.gov

Studies on the reactivity of similar compounds have shown that computational descriptors can correlate well with experimental reaction rates. For example, in a study of SNAr reactions on various chloro-heterocycles, calculated parameters like electron affinity and the average electrostatic potential on the molecule's surface were used to build predictive models for reactivity. rsc.org Pyridine rings containing electron-withdrawing groups like cyano are generally found to be highly reactive toward nucleophiles. nih.gov These computational approaches enable a rational approach to designing synthetic routes involving this compound and predicting its potential reactivity with biological molecules. nih.gov

Computational Studies on Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing this compound. The presence of the electron-withdrawing cyano group significantly enhances the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions, making the chlorine atom a good leaving group.

Computational chemistry, primarily using Density Functional Theory (DFT), has been instrumental in elucidating the energetics and mechanisms of these reactions. Studies on related chloropyridine systems demonstrate that computational models can accurately predict reactivity and regioselectivity. For instance, B3LYP calculations have been used to determine the standard enthalpy of activation (ΔH°≠) for nucleophilic substitution on chloro-bipyridines. researchgate.net These calculations show that the activation barrier for nucleophilic attack is significantly lowered when the pyridine ring is part of a positively charged complex compared to the free, uncoordinated molecule. researchgate.net This highlights the crucial role of the electronic environment in modulating reactivity.

A predictive model for SNAr reactions has been developed using multivariate linear regression based on substrate molecular descriptors derived from DFT calculations. rsc.org This model correlates the activation free energy (ΔG‡) with descriptors for a wide range of (hetero)aryl halides, achieving high accuracy. rsc.org Such models are powerful tools for predicting the synthetic viability of SNAr reactions on substrates like this compound without the need for extensive experimental screening.

| Reactant | ΔH°≠ (kJ mol⁻¹) | Notes |

|---|---|---|

| Free 4-chloro-2,2'-bipyridine (B64597) (bipy-Cl) | 72.8 | Represents the baseline reactivity of a neutral chloropyridine derivative. |

| [Ru(bipy)₂(bipy-Cl)]²⁺ | 46.7 | The positive charge of the ruthenium complex significantly lowers the activation barrier, enhancing reactivity. |

| cis-[Ru(bipy)(2,2'-biphenyl)(bipy-Cl)] | 76.0 | A neutral complex, showing an activation barrier comparable to the free ligand. |

| trans-[Ru(bipy)(2,2'-biphenyl)(bipy-Cl)] | 73.8 | A neutral complex, also showing an activation barrier comparable to the free ligand. |

Theoretical Investigations of Coupling Reactions

Theoretical studies have also shed light on various coupling reactions involving cyanopyridine scaffolds. These investigations help to understand the complex mechanistic pathways that are often difficult to probe experimentally. For example, the mechanism of a pyridine-pyridine cross-coupling reaction between pyridyl phosphonium (B103445) salts and cyanopyridines was investigated. researchgate.net Mechanistic studies indicated that the reaction does not follow a classic Minisci-type pathway but instead proceeds through a radical-radical coupling process between a boryl phosphonium pyridyl radical and a boryl-stabilized cyanopyridine radical. researchgate.net This insight into the dearomatized radical intermediates is crucial for explaining the observed regio- and cross-selectivity. uiowa.edu

Visible-light-induced photocatalytic coupling reactions have also been a subject of investigation. frontiersin.org While detailed computational mechanism studies for every substrate are extensive, the characterization of products and the systematic investigation of the reaction scope for various substituted dihydropyridines provide the foundational data for theoretical modeling to rationalize the observed outcomes and optimize reaction conditions. frontiersin.org

Perfluoroalkylative Pyridylation Mechanisms via Radical Intermediates

A significant area of theoretical investigation involves the metal- and photo-free perfluoroalkylative pyridylation of alkenes, where 4-cyanopyridine (B195900) acts as a key precursor. nih.govrsc.orgnih.gov Density Functional Theory (DFT) calculations have been pivotal in confirming the proposed reaction mechanism. researchgate.netnih.gov

The key findings from these computational and experimental studies are:

Radical Generation : The process begins with the homolytic cleavage of the B–B bond in bis(pinacolato)diboron (B136004) (B₂pin₂) by 4-cyanopyridine, which generates a 4-cyanopyridine-boryl radical (Int1). nih.govrsc.org

Activation Step : This boryl radical then activates the C–I bond of a perfluoroalkyl iodide (e.g., CF₃I), leading to the formation of a perfluoroalkyl radical (e.g., CF₃•) and an intermediate (Int3a), while regenerating the 4-cyanopyridine. nih.govrsc.org

Alkene Addition : The newly formed perfluoroalkyl radical adds to an alkene, creating a new alkyl radical intermediate (Int4). nih.govrsc.org

Cross-Coupling : Finally, a selective cross-coupling occurs between the alkyl radical (Int4) and the 4-cyanopyridine-boryl radical (Int1). This step proceeds through a transition state (TS3) with a calculated low energy barrier of 6.8 kcal mol⁻¹, forming an intermediate (Int5) which, upon hydrolysis, yields the final difunctionalized product. nih.gov

The entire process was found to be thermodynamically favorable and exothermic. nih.gov The identification of key intermediates through high-resolution mass spectrometry provided direct experimental evidence supporting the computationally derived mechanism. nih.govrsc.org

| Step | Description | Key Species / Intermediates | Computational Insight |

|---|---|---|---|

| 1 | Generation of boryl radical | 4-cyanopyridine, B₂pin₂, 4-cyanopyridine-boryl radical (Int1) | Homolytic cleavage of the B-B bond. |

| 2 | Activation of perfluoroalkyl halide | Int1, Rf-I, Rf• radical | Int1 activates the C-I bond homolysis. |

| 3 | Radical addition to alkene | Rf• radical, Alkene, New alkyl radical (Int4) | Formation of a new C-C bond and a radical intermediate. |

| 4 | Radical-radical cross-coupling | Int4, Int1, Intermediate Int5 | Low activation energy barrier (6.8 kcal mol⁻¹) calculated via DFT. |

| 5 | Hydrolysis | Int5, H₂O | Yields the final perfluoroalkylated pyridine product. |

Solvation Models and Environmental Effects on Electronic Structure

The solvent environment can significantly influence the electronic structure, stability, and reactivity of polar molecules like this compound. Computational studies often employ solvation models, such as the Polarizable Continuum Model (PCM), to account for these environmental effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solution phase.

Studies on related ruthenium-cyanopyridine complexes demonstrate the impact of the solvent on electronic properties. acs.org For instance, the metal-to-ligand charge transfer (MLCT) bands of a trans-[RuIICl(cyclam)(4-NCpyH+)]2+ complex show shifts depending on the solvent, such as water or acetonitrile. acs.org These spectral changes reflect alterations in the energy levels of the molecular orbitals involved in the electronic transitions, directly indicating the solvent's influence on the electronic structure.

DFT calculations on other complex pyridine derivatives have been used to study stability and chemical reactivity, where the choice of solvent is an implicit or explicit parameter in the calculations. researchgate.net For this compound, changes in solvent polarity would be expected to affect the dipole moment, the energies of the frontier molecular orbitals (HOMO and LUMO), and the activation energies of reactions, particularly those involving charged or highly polar transition states, such as in SNAr reactions.

| Complex/Ligand | Medium | λmax (nm) (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| trans-[RuIICl(cyclam)(4-NCpyH+)]2+ | 0.1 M HCl | 452 (9.0 x 10³) | MLCT (dπ → π* 4-NCpyH+) |

| trans-[RuIICl(cyclam)(4-NCpyH+)]2+ | 0.1 M HCl | 296 (7.6 x 10³) | IL (π → π* 4-NCpyH+) |

| 1-Methyl-4-cyanopyridinium (4-mcp) | Acetonitrile | 263 (1.4 x 10⁴) | IL (π → π*) |

Chemical Reactivity and Synthetic Transformations of 2 Chloro 4 Cyanopyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of both the ring nitrogen and the C4-cyano group. This allows for its displacement by a range of nucleophiles.

Reactions with Thiols for Alkylthio-substituted Pyridines

2-Chloro-4-cyanopyridine readily reacts with thiols in the presence of a base to yield 2-alkylthio-4-cyanopyridines. This transformation is a common method for introducing sulfur-based functional groups onto the pyridine scaffold. The reaction typically proceeds under mild conditions, with the choice of base and solvent influencing the reaction rate and yield. For instance, sodium methoxide (B1231860) in N,N-dimethylformamide (DMF) is an effective system for this conversion. mdpi.com The resulting alkylthio-substituted pyridines are stable compounds that can be used in further synthetic manipulations. mdpi.com

Detailed findings show that equimolar amounts of this compound and the corresponding thiol, when treated with sodium methoxide in anhydrous DMF at room temperature, lead to the formation of various 2-alkylthio-4-cyanopyridines. mdpi.com The reaction progress can be monitored by thin-layer chromatography (TLC) until completion. mdpi.com This method has been successfully applied to synthesize a range of S-substituted derivatives. beilstein-journals.org

| Reactant (Thiol) | Base | Solvent | Product | Reference |

| Various Thiols | Sodium Methoxide | N,N-Dimethylformamide | 2-Alkylthio-4-cyanopyridines | mdpi.com |

| 2-Methylpropane-2-thiol | Not Specified | Not Specified | 2-(tert-Butylthio)-4-cyanopyridine | beilstein-journals.org |

| Methyl 3-mercaptopropionate | Not Specified | Not Specified | Methyl 3-((4-cyanopyridin-2-yl)thio)propanoate | beilstein-journals.org |

Amination Reactions

The displacement of the chloride in this compound by nitrogen nucleophiles is a key method for the synthesis of 2-aminopyridine (B139424) derivatives. While direct SNAr reactions with amines are possible, the reactivity can be influenced by the nucleophilicity of the amine and the reaction conditions. researchgate.net In some cases, the cyano group itself can be displaced by strong nucleophiles like lithium amides, offering an alternative pathway to aminopyridines. researchgate.net

Research on related halopyridines indicates that such amination reactions, particularly with electron-deficient pyridines, can proceed even without transition-metal catalysts, often facilitated by a base in an appropriate solvent. researchgate.net For instance, the reaction of various heteroaryl chlorides with amines in the presence of potassium fluoride (B91410) in water has been shown to be an effective SNAr protocol. researchgate.net While less reactive than 2-chloropyrimidine, 2-chloropyridines bearing additional electron-withdrawing groups, such as the 4-cyano group, are expected to undergo these reactions more readily. researchgate.net

| Nucleophile | Reagents/Conditions | Product | Notes | Reference |

| Lithium Amides | CsF (optional accelerator) | 2-Aminopyridines | Displacement of the cyano group from general 2-cyanopyridines. | researchgate.net |

| Amines | KF, Water | 2-Aminopyridines | General condition for SNAr on heteroaryl chlorides. | researchgate.net |

| Aniline | Not Specified | 2-(Phenylamino)-4-cyanopyridine | Reaction performed on tetrachloro-4-cyanopyridine, substitution at C2. | |

| Benzylamine | Not Specified | 2-(Benzylamino)-4-cyanopyridine | Reaction performed on tetrachloro-4-cyanopyridine, substitution at C2. |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations. The chloro-substituent at the C2 position serves as a leaving group, enabling the introduction of aryl, heteroaryl, and alkyl groups.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a widely used method for constructing biaryl structures. This compound can participate in Suzuki couplings, although the reactivity of chloropyridines can sometimes be challenging compared to their bromo or iodo counterparts, often requiring more active catalyst systems. nih.govresearchgate.net

For related 2,4-dichloropyridines, highly selective coupling at the C4 position can be achieved using specific palladium catalysts with sterically hindered N-heterocyclic carbene (NHC) ligands, leaving the C2-chloro substituent available for subsequent reactions. nih.gov Conversely, ligand-free conditions, such as "Jeffery-Heck" conditions (palladium salts with a tetraalkylammonium additive), have also been found to promote C4-selective Suzuki coupling. nih.gov While these studies focus on dichloropyridines, the principles are applicable to the selective coupling of this compound. The reaction tolerates various functional groups, including nitriles, on the boronic acid partner. nih.gov

| Coupling Partner | Catalyst System | Base | Product | Notes | Reference |

| Arylboronic Acids | Pd/IPr | Not Specified | 4-Aryl-2-chloropyridines | Study on 2,4-dichloropyridines, C4 selective. | nih.gov |

| Phenylboronic Acid | [NiCl(o-tol)(dppf)] | Not Specified | No Reaction | Study showed 2-chloropyridine (B119429) was unreactive under these Ni-catalyzed conditions. | nih.gov |

| Boronic Esters | Pd(dppf)Cl2, XPhos Pd G3 | K3PO4 | 2-Chloro-4-arylpyridines | Study on 2,4-dichloropyridines, C4 selective. | nih.gov |

Palladium-Catalyzed Transformations

Beyond the Suzuki reaction, this compound is a substrate for other palladium-catalyzed transformations that enable the formation of diverse carbon-carbon and carbon-heteroatom bonds. These reactions are central to modern organic synthesis. youtube.comyoutube.com

The development of palladium catalysis has provided numerous methods for the functionalization of heteroaryl chlorides. rsc.org While specific examples for this compound across all named reactions are not always detailed, the general reactivity patterns of chloropyridines suggest its suitability as a substrate. For instance, the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) are all plausible transformations. The electron-deficient nature of the pyridine ring in this compound can influence catalyst selection and reaction efficiency.

| Reaction Type | Coupling Partner | Catalyst System | General Product | Reference |

| Suzuki-Miyaura Coupling | Organoboron Reagents | Palladium/Ligand | C-C coupled pyridines | nih.govnih.gov |

| Kumada-Tamao-Corriu Coupling | Grignard Reagents | Nickel/dppf | C-C coupled pyridines | nih.gov |

| Cyanation | Cyanide Source (e.g., K4[Fe(CN)6]) | Pd(OAc)2 | Dicyanopyridines | google.com |

Transformations of the Cyano Group

The cyano group of this compound is a versatile functional handle that can be converted into several other important groups, including carboxylic acids, amides, and amines.

Hydrolysis of the nitrile can lead to either the corresponding amide (isonicotinamide derivative) or carboxylic acid (isonicotinic acid derivative), depending on the reaction conditions. google.comgoogle.com Basic hydrolysis, for example with aqueous sodium hydroxide, can be controlled to favor one product over the other. mdpi.com Enzymatic hydrolysis using nitrilase enzymes offers a green alternative for converting aromatic nitriles, including this compound, into the corresponding carboxylic acids. openbiotechnologyjournal.com

Reduction of the cyano group is another important transformation. While catalytic hydrogenation or reduction with metal hydrides would typically convert the nitrile to an aminomethyl group (-CH₂NH₂), specific methods have been reported for the synthesis of 4-amino-2-chloropyridine (B126387) from this compound, though the details of this specific reduction pathway require careful examination as it represents a formal replacement of -CN with -NH2. guidechem.comchemicalbook.com

The cyano group can also participate in cycloaddition reactions. It can act as a dipolarophile in 1,3-dipolar cycloadditions with species like pyridinium (B92312) N-ylides to form fused heterocyclic systems. lew.ro It can also react with N-aminoazinium salts to generate substituted mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]azines. researchgate.netresearchgate.net Furthermore, the nitrile can be a component in metal-catalyzed [2+2+2] cycloadditions with alkynes to construct substituted pyridine rings. rsc.org

| Transformation | Reagents/Conditions | Product | Reference |

| Hydrolysis to Carboxylic Acid | 25% aqueous Sodium Hydroxide, reflux | 2-Alkylthio-4-pyridinecarboxylic acid | Starting from 2-alkylthio-4-cyanopyridine. |

| Enzymatic Hydrolysis | Nitrilase from Pseudomonas putida | 2-Chloro-4-pyridinecarboxylic acid | High specificity for aromatic nitriles. |

| Reduction to Amine | Not specified | 4-Amino-2-chloropyridine | Mentioned as a synthetic route. |

| 1,3-Dipolar Cycloaddition | Pyridinium N-ylides | Indolizine derivatives | General reaction for 4-cyanopyridine (B195900). |

| Cycloaddition | N-aminoazinium mesitylenesulfonates, base | 2-Pyridyl substituted mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]azines | General reaction of cyanopyridines. |

Hydrolysis to Carboxylic Acids

The cyano group of this compound can be hydrolyzed to a carboxylic acid group, yielding 2-chloroisonicotinic acid. google.comscielo.br This transformation is a fundamental step in modifying the electronic properties and synthetic handles of the pyridine ring. The hydrolysis can be achieved under various conditions, though careful temperature control is often necessary. For the hydrolysis of related 2-cyanopyridine (B140075) derivatives to the corresponding carboxylic acid, it is recommended to maintain temperatures below 135°C to prevent potential decarboxylation of the product. researchgate.net Both chemical and enzymatic methods have been explored for this type of transformation. For instance, nitrilase enzymes have been successfully screened for the biotransformation of 2-chloroisonicotinonitrile into 2-chloroisonicotinic acid.

Table 1: Hydrolysis of this compound

| Reactant | Product | Key Considerations | Source(s) |

| This compound | 2-Chloroisonicotinic acid | Temperature control to prevent decarboxylation. researchgate.net | google.comscielo.br |

Reduction to Amines

The nitrile functionality of this compound is readily reduced to an aminomethyl group, providing access to 2-chloro-4-(aminomethyl)pyridine. This reaction is typically performed via catalytic hydrogenation. A significant challenge in this reduction is the potential for hydrodechlorination, where the chlorine atom at the C-2 position is also removed. To circumvent this, specific reaction conditions have been developed. The use of a tertiary amine in a non-aqueous reaction system during catalytic reduction has been shown to suppress the cleavage of the carbon-chlorine bond, allowing for the selective reduction of the cyano group and the production of 2-chloro-4-(aminomethyl)pyridine in high yield. chemicalbook.com For example, one documented procedure reports a 73.1% yield for this selective reduction. chemicalbook.com Other methods for the synthesis of aminopyridines from this compound have also been noted, such as its use as a starting material for 4-amino-2-chloropyridine, which implies the reduction of the cyano group to a primary amine. acs.orggoogle.com

Table 2: Selective Reduction of this compound

| Reactant | Product | Catalyst/Reagents | Yield | Key Feature | Source(s) |

| This compound | 2-Chloro-4-(aminomethyl)pyridine | Hydrogenation catalyst, tertiary amine | 73.1% | Suppression of dehalogenation | chemicalbook.com |

Derivatization to Other Nitrogen-Containing Heterocycles

This compound serves as a key building block for the synthesis of various fused and complex nitrogen-containing heterocyclic systems. The reactivity of both the chloro and cyano groups allows for sequential or one-pot reactions to construct new rings.

A common strategy involves the reaction with binucleophiles, such as hydrazine (B178648). The reaction of 2-chloronicotinonitriles with hydrazine hydrate (B1144303) can lead to the formation of 3-aminopyrazolo[3,4-b]pyridines. cdnsciencepub.comlookchem.com The process typically begins with the nucleophilic displacement of the C-2 chlorine by a hydrazine molecule, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the electrophilic carbon of the cyano group. cdnsciencepub.com

This compound is also utilized in the synthesis of precursors for advanced materials and pharmaceuticals. For instance, this compound is a starting material in a multi-step synthesis of a key building block for the anticancer agent diflomotecan. Current time information in Bangalore, IN. This pathway involves an asymmetric acetate (B1210297) aldol (B89426) addition to a ketone substrate derived from the initial pyridine. Current time information in Bangalore, IN. Furthermore, it has been used to synthesize 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives, demonstrating its utility in creating complex, multi-ring structures. researchgate.net The reaction of related cyanopyridine derivatives has also led to the formation of thieno[2,3-b]pyridines through Thorpe-Ziegler type cyclizations. acs.orgsemanticscholar.org

Table 3: Examples of Derivatization into Other N-Heterocycles

| Starting Material | Reagent(s) | Resulting Heterocycle | Source(s) |

| 2-Chloro-3-cyanopyridine (analogue) | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | cdnsciencepub.comconsensus.app |

| This compound | Indazole-3-carboxylic acid methyl ester (multi-step) | 1H-Pyridin-4-yl-indazole | researchgate.net |

| Tetrachloro-4-cyanopyridine (analogue) | o-Dihydroxybenzene | Pyrido[2,3-b] cdnsciencepub.comCurrent time information in Bangalore, IN.benzodioxin | |

| Cyanopyridine-2(1H)-thiones (derived) | - | Thieno[2,3-b]pyridine | acs.org |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The presence of two distinct reactive sites on the pyridine ring makes regioselectivity a critical aspect of its chemistry. Nucleophilic aromatic substitution (SNAr) reactions preferentially occur at the C-2 position due to the activating effect of the ring nitrogen and the cyano group. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in the SNAr reactions of the analogous 2-MeSO2-4-chloropyrimidine, amines react selectively at C-4, whereas alkoxides attack at C-2, a dichotomy attributed to the formation of a hydrogen bond complex between the alkoxide and the substrate. google.com Steric hindrance can also dictate regioselectivity; in reactions of 2,6-dichloropyridines, bulky nucleophiles may preferentially attack the less sterically hindered C-6 position over the C-2 position. researchgate.net

Stereoselectivity is paramount when this compound is used to construct chiral molecules. A notable example is found in a practical, enantioselective synthesis route where a ketone derived from this compound undergoes an asymmetric acetate aldol addition. Current time information in Bangalore, IN. This key step generates a quaternary stereocenter with high stereoselectivity, achieving a diastereomeric ratio (dr) of 87:13 and an enantiomeric ratio (er) of 99.95:0.05 for the desired product. Current time information in Bangalore, IN. Such high levels of stereocontrol are crucial in the synthesis of complex, biologically active molecules.

Advanced Reaction Condition Optimization and Catalysis

Optimizing reaction conditions is essential for maximizing the yield, selectivity, and efficiency of transformations involving this compound. This can involve modifying solvents, temperature, reagents, or employing catalysts.

Catalysis plays a significant role in the functionalization of this scaffold. For example, palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds. The optimization of a Hiyama cross-coupling reaction using (NHC)PdCl₂ complexes with cyanopyridine as an ancillary ligand has been studied in detail. thieme-connect.com Factors such as the catalyst loading, base, and solvent were systematically varied to achieve the best results. thieme-connect.com Similarly, ligand-free palladium-catalyzed methods have been developed for the cyanation of chloropyridines, offering a simplified and efficient synthetic route. consensus.app

Copper catalysts have also been employed, for instance, in the hydrolysis of 2-cyanopyridine, where a Cu(II) complex was found to accelerate the reaction significantly. researchgate.net Furthermore, different Cu(I) catalysts have been shown to dramatically influence the regioselectivity of cycloaddition reactions involving pyridine derivatives.

Modern approaches to reaction optimization utilize high-throughput screening and machine learning algorithms. Reinforcement learning bandit optimization models have been designed to efficiently discover generally applicable reaction conditions by intelligently sampling the reaction space, which can significantly accelerate the development of robust synthetic methods. semanticscholar.org

Table 4: Example of Reaction Condition Optimization for Hiyama Coupling

| Entry | Base (equiv.) | Solvent | Yield (%) |

| 1 | Cs₂CO₃ (2.0) | Toluene (B28343) | 67 |

| 2 | K₃PO₄ (2.0) | Toluene | 53 |

| 3 | TBAF (2.0) | Toluene | 75 |

| 4 | TBAF (2.0) | Dioxane | 86 |

| 5 | TBAF (2.0) | Xylene | 92 |

| 6 | TBAF (2.0) | DMF | 45 |

Data adapted from an optimization study on a related Hiyama coupling reaction catalyzed by a Pd-NHC complex. thieme-connect.com

Applications in Advanced Organic Synthesis and Drug Discovery Research

Precursor for Bioactive Molecules and Drug Development

The compound serves as a fundamental starting material in the synthesis of numerous bioactive molecules, demonstrating its importance in drug discovery and development.

Transient Receptor Potential Ankyrin 1 (TRPA1) is a cation channel that plays a significant role in pain and inflammation, making it a key target for the development of new analgesics. mdpi.commdpi.comnih.gov Research has shown that 2-chloro-4-cyanopyridine is a useful intermediate in the creation of TRPA1 antagonists. For instance, it is used in the multi-step synthesis of novel heterocyclic sulfonamide derivatives that exhibit potent TRPA1 antagonist activity. A key step involves a Suzuki coupling reaction between 4-chloro-2-cyanopyridine and a boronic acid derivative to construct the core pyridine (B92270) structure of the final active compound. mdpi.comacs.org This application underscores the utility of this compound in generating complex molecules for the potential treatment of various pain conditions. nih.gov

Matrix metalloproteinase-13 (MMP-13) is an enzyme implicated in the degradation of cartilage in osteoarthritis. nih.gov The inhibition of MMP-13 is a validated therapeutic strategy for this degenerative joint disease. nih.gov this compound is employed as an intermediate to synthesize pyridinyl-tetrazole scaffolds, which are used to identify and develop MMP-13 inhibitors. guidechem.comchemicalbook.comchemicalbook.com This highlights the compound's role in creating libraries of potential drug candidates for osteoarthritis treatment. guidechem.comchemicalbook.comchemicalbook.com

Cyanopyridine derivatives are recognized for their potential in anticancer and anti-inflammatory applications. scirp.orgresearchgate.netekb.eg this compound and its derivatives are instrumental in this field. For example, 2-chloro-cyanopyridine derivatives, synthesized from cyanopyridinone precursors, have been evaluated as inhibitors of Pim-1 kinase, a target in cancer therapy. nih.govacs.org These compounds have shown promising cytotoxic activity against various human tumor cell lines. nih.govacs.org

In one study, a series of 2-chloro-cyanopyridine derivatives demonstrated significant cytotoxic effects. The table below summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of selected potent compounds against four human cancer cell lines.